

Stability of 2-Oxocyclohexanecarboxylic Acid in Aqueous Solution: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Oxocyclohexanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of **2-oxocyclohexanecarboxylic acid** in aqueous solutions. The stability of this β -keto acid is primarily governed by the dynamic equilibrium between its keto and enol tautomers, and to a lesser extent, by degradation pathways such as decarboxylation and hydrolysis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical processes to support research and development activities.

Core Stability Profile: Keto-Enol Tautomerism

The most significant factor influencing the behavior of **2-oxocyclohexanecarboxylic acid** in aqueous solution is the keto-enol tautomerism. The compound exists as an equilibrium mixture of the more stable keto form and the enol form.

The equilibrium between the keto and enol forms is a dynamic process influenced by solvent, temperature, and pH.^{[1][2]} In aqueous solutions, the keto form is generally favored.^[3] The keto-enol equilibrium constant (KE) for **2-oxocyclohexanecarboxylic acid** in aqueous solution has been determined to be $pKE = 1.27$.^[4] This indicates that the keto form is the predominant species at equilibrium.

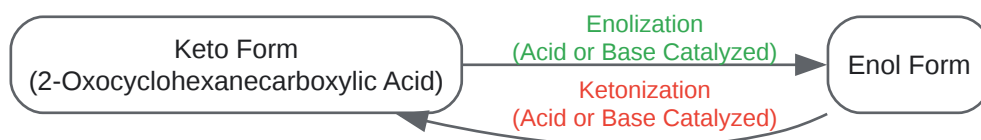
Quantitative Data for Keto-Enol Tautomerism

The following table summarizes the key quantitative data related to the keto-enol tautomerism of **2-oxocyclohexanecarboxylic acid** in aqueous solution.

Parameter	Value	Conditions	Reference
Keto-Enol Equilibrium Constant (pKE)	1.27	Aqueous Solution	[4]

Signaling Pathway of Keto-Enol Tautomerism

The interconversion between the keto and enol forms can be catalyzed by both acids and bases.



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Caption: Keto-enol tautomerism of **2-oxocyclohexanecarboxylic acid**.

Degradation Pathways

Beyond tautomerism, **2-oxocyclohexanecarboxylic acid** can undergo irreversible degradation, primarily through decarboxylation. Hydrolysis of the carboxylic acid functional group is generally not considered a significant degradation pathway under typical aqueous conditions.

Decarboxylation

As a β -keto acid, **2-oxocyclohexanecarboxylic acid** is susceptible to decarboxylation, particularly upon heating, to yield cyclohexanone and carbon dioxide. This reaction proceeds through a cyclic transition state.[5] While specific kinetic data for the decarboxylation of **2-oxocyclohexanecarboxylic acid** in aqueous solution as a function of pH and temperature are not readily available in the literature, studies on analogous β -keto acids, such as acetoacetic acid, indicate that the rate of decarboxylation is influenced by both temperature and the ionization state of the carboxylic acid.[6]

The decarboxylation of the undissociated acid form is generally faster than that of the carboxylate anion.[6] The activation energy for the decarboxylation of acetoacetic acid is in the range of 23-24 kcal/mol.[6]



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Caption: Decarboxylation pathway of **2-oxocyclohexanecarboxylic acid**.

Experimental Protocols

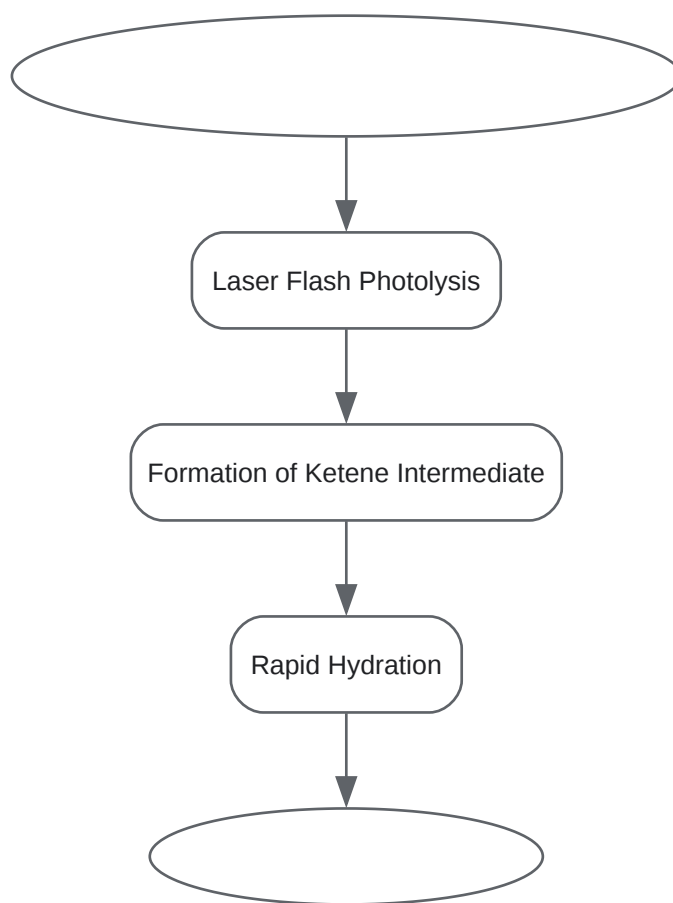
This section provides detailed methodologies for key experiments related to the stability assessment of **2-oxocyclohexanecarboxylic acid**.

Generation of the Enol Form via Flash Photolysis

The enol form of **2-oxocyclohexanecarboxylic acid** can be generated in situ for kinetic studies using flash photolysis of a suitable precursor, such as 2-diazocycloheptane-1,3-dione. [4]

Protocol:

- Prepare a solution of 2-diazocycloheptane-1,3-dione in the desired aqueous buffer.
- Subject the solution to a laser flash photolysis system. The photolysis of the diazo compound leads to a Wolff rearrangement, forming a ketene intermediate.
- The ketene rapidly hydrates in the aqueous solution to produce the enol of **2-oxocyclohexanecarboxylic acid**.
- The subsequent isomerization of the enol to the keto form can be monitored spectrophotometrically.[4]



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Caption: Workflow for the generation of the enol form.

Measurement of Ketonization Rate

The rate of conversion of the enol to the keto form (ketonization) can be measured by monitoring the decay of the enol concentration over time, typically using UV-spectrophotometry, following its generation by flash photolysis.[4]

Protocol:

- Generate the enol of **2-oxocyclohexanecarboxylic acid** as described in section 3.1.
- Immediately after the laser flash, monitor the change in absorbance at a wavelength where the enol has a significant absorbance and the keto form has minimal absorbance.

- The decay of the absorbance over time follows first-order kinetics, from which the rate constant for ketonization can be determined.
- Perform these measurements in various buffers (e.g., perchloric acid, sodium hydroxide, and different pH buffers) to determine the pH-rate profile for ketonization.[4]

Measurement of Enolization Rate by Bromine Scavenging

The rate of conversion of the keto to the enol form (enolization) can be determined by a bromine scavenging method. The enol form reacts rapidly with bromine, and the rate of bromine consumption is a measure of the rate of enolization.[4]

Protocol:

- Prepare a solution of **2-oxocyclohexanecarboxylic acid** (keto form) in an aqueous buffer containing a known concentration of bromine.
- Monitor the disappearance of bromine over time using a spectrophotometer. The reaction should be carried out under conditions where the enolization is the rate-limiting step.
- The rate of bromine consumption will be independent of the bromine concentration and will be equal to the rate of enolization.
- Vary the pH of the buffer to determine the effect of acid and base catalysis on the enolization rate.[4]

Stability-Indicating HPLC Method (Proposed)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and its degradation products over time. While a specific validated method for **2-oxocyclohexanecarboxylic acid** was not found in the reviewed literature, a general reversed-phase HPLC-UV method can be proposed based on the analysis of similar compounds.[7]

Proposed HPLC Parameters:

Parameter	Proposed Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate the parent compound from its degradation products.
Flow Rate	1.0 mL/min
Detection	UV detector at a wavelength where both the parent compound and the primary degradation product (cyclohexanone) have reasonable absorbance (e.g., 210 nm).
Temperature	Ambient or controlled at a specific temperature (e.g., 25 $^{\circ}$ C).
Injection Volume	10-20 μ L

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Summary and Conclusions

The stability of **2-oxocyclohexanecarboxylic acid** in aqueous solution is primarily dictated by the keto-enol tautomeric equilibrium, with the keto form being the predominant and more stable species. The interconversion between the two forms is subject to acid and base catalysis. While decarboxylation is a potential degradation pathway, especially at elevated temperatures, leading to the formation of cyclohexanone, specific kinetic data for this process are limited. Hydrolysis is not considered a major degradation route under normal conditions. For comprehensive stability studies, the development and validation of a stability-indicating HPLC method are crucial for the accurate monitoring of the parent compound and its potential degradation products over time. Further research is warranted to quantify the kinetics of decarboxylation under various pH and temperature conditions to build a more complete stability profile of this molecule.

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